NMS-P715 analog

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

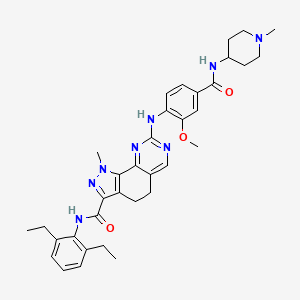

N-(2,6-diethylphenyl)-8-[2-methoxy-4-[(1-methylpiperidin-4-yl)carbamoyl]anilino]-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N8O3/c1-6-21-9-8-10-22(7-2)29(21)39-34(45)31-26-13-11-24-20-36-35(40-30(24)32(26)43(4)41-31)38-27-14-12-23(19-28(27)46-5)33(44)37-25-15-17-42(3)18-16-25/h8-10,12,14,19-20,25H,6-7,11,13,15-18H2,1-5H3,(H,37,44)(H,39,45)(H,36,38,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZYFFJOGZFXBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action: NMS-P715 and Pyrazoloquinazoline Analogs

The following technical guide details the mechanism of action, structural biology, and experimental validation of NMS-P715, a potent and selective MPS1 kinase inhibitor.

Executive Summary

NMS-P715 is a small-molecule inhibitor designed to target MPS1 (TTK) , a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC). Unlike standard antimitotic agents (e.g., taxanes) that stabilize or destabilize microtubules to trigger the checkpoint, NMS-P715 forces cells to bypass this safety mechanism. This "SAC override" drives cancer cells with unaligned chromosomes into premature anaphase, resulting in severe aneuploidy, mitotic catastrophe, and subsequent apoptosis.

-

Primary Target: MPS1/TTK Kinase (IC50 ~182 nM).

-

Chemical Class: Pyrazoloquinazoline derivatives.

-

Therapeutic Index: High selectivity for tumor cells over normal fibroblasts due to the heavy reliance of aneuploid cancer cells on a robust SAC for survival.

Chemical Biology & Structural Analogs

The Pyrazoloquinazoline Scaffold

NMS-P715 belongs to a class of pyrazolo[4,3-h]quinazoline derivatives.[1] This scaffold is a "privileged structure" in kinase drug discovery, capable of mimicking the adenine ring of ATP.

-

Core Structure: The flat, heteroaromatic tricyclic system allows for effective stacking within the kinase ATP-binding pocket.

-

Selectivity Tuning: The scaffold's selectivity is modulated by substituents at the C3 (carboxamide) and N8 positions.

Structural Analogs and Selectivity

The pyrazoloquinazoline scaffold has been derivatized to target different mitotic kinases. A key comparison is between NMS-P715 (MPS1 selective) and NMS-P937 (PLK1 selective).

| Compound | Target | Key Structural Feature | Selectivity Profile |

| NMS-P715 | MPS1 (TTK) | N-(2,6-diethylphenyl) amide at C3; Trifluoromethoxy-aniline at N8. | High. >59 kinases tested with IC50 > 5 µM.[2] |

| NMS-P937 | PLK1 | 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline core with distinct side chains. | Highly selective for PLK1 (IC50 ~2 nM); spares MPS1. |

SAR Insight: The introduction of the bulky 2-trifluoromethoxy group on the anilino ring of NMS-P715 is critical. It fills a specific hydrophobic sub-pocket in MPS1 that is absent or sterically occluded in other kinases like PLK1, thereby enforcing selectivity.

Mechanism of Action (Molecular)

ATP-Competitive Inhibition

NMS-P715 functions as a Type I, ATP-competitive inhibitor.[1] It binds to the active conformation of the MPS1 kinase domain.

-

Binding Mode (PDB: 2X9E):

-

The inhibitor occupies the ATP-binding cleft in an elongated conformation .

-

Hinge Region: The pyrazoloquinazoline core forms critical hydrogen bonds with the backbone residues of the kinase hinge (typically Gly605 and Asp606 in MPS1).

-

Catalytic Lysine: Interactions near Lys553 (the catalytic lysine) stabilize the inhibitor.

-

Gatekeeper: The molecule accommodates the gatekeeper residue (Met602 ), a common selectivity filter in kinases.

-

Specific Interaction: A unique interaction is observed involving Gln541 , where the inhibitor induces a conformational adjustment, further locking the kinase in an inactive state relative to substrate phosphorylation.

-

Signaling Pathway: The SAC Override

The Spindle Assembly Checkpoint (SAC) normally halts mitosis until all chromosomes are bi-oriented.[3] MPS1 is the "master regulator" that recruits the Mitotic Checkpoint Complex (MCC) to unattached kinetochores.

Pathway Dynamics:

-

Normal Mitosis: Unattached Kinetochores

MPS1 Auto-phosphorylation -

NMS-P715 Treatment: MPS1 Blocked

No Mad1/Mad2 recruitment

Figure 1: Mechanistic divergence between physiological SAC signaling and NMS-P715 induced checkpoint override.

Experimental Validation Protocols

To validate the mechanism of NMS-P715, a multi-tier approach is required, moving from biochemical affinity to in vivo efficacy.

Biochemical Kinase Assay (In Vitro)

Objective: Determine the IC50 of NMS-P715 against recombinant MPS1.

Protocol:

-

Reagents: Recombinant full-length human MPS1 (GST-tagged), P38-beta-tide substrate, radioactive ATP (

-33P-ATP). -

Buffer System: 50 mM HEPES (pH 7.5), 2.5 mM MgCl2, 1 mM MnCl2, 1 mM DTT, 3 µM NaVO3 (phosphatase inhibitor), 0.2 mg/mL BSA.

-

Reaction:

-

Mix 5 nM MPS1 enzyme with varying concentrations of NMS-P715 (0.001 – 10 µM) in 10% DMSO.

-

Incubate for 10 minutes at 25°C.

-

Initiate reaction by adding ATP mix (10 µM ATP final + Substrate).

-

Incubate for 60 minutes at 30°C.

-

-

Termination: Stop reaction with phosphoric acid.

-

Detection: Spot onto P81 phosphocellulose plates, wash, and measure radioactivity via scintillation counting.

-

Self-Validation: The IC50 must be < 200 nM. Control wells (no inhibitor) must show linear signal; background (no enzyme) must be <5% of signal.

Cellular Mechanism: Histone H3 Phosphorylation (H3P) Assay

Objective: Confirm SAC override. Nocodazole normally arrests cells in mitosis (High H3P). NMS-P715 should force exit (Low H3P) despite Nocodazole.

Protocol:

-

Cell Line: U2OS (Osteosarcoma).

-

Treatment:

-

Treat cells with Nocodazole (200 ng/mL) for 16 hours to synchronize in prometaphase.

-

Add NMS-P715 (1 µM) or DMSO control for 2 hours.[1]

-

-

Staining:

-

Fix cells in 4% paraformaldehyde.

-

Permeabilize with 0.2% Triton X-100.

-

Stain with anti-phospho-Histone H3 (Ser10) antibody and DAPI (nuclei).

-

-

Analysis: Use High-Content Screening (e.g., ArrayScan) or Flow Cytometry.

-

Expected Result: Nocodazole only = High H3P index (~50-80%). Nocodazole + NMS-P715 = Low H3P index (<10%), indicating cells exited mitosis prematurely.

Functional Outcome: Time-Lapse Microscopy

Objective: Visualize the acceleration of mitosis.

Protocol:

-

Setup: U2OS cells stably expressing H2B-GFP (chromatin) or YFP-Tubulin.

-

Imaging: Live-cell confocal microscopy at 37°C/5% CO2. Capture frames every 5 minutes.

-

Metric: Measure time from Nuclear Envelope Breakdown (NEBD) to Anaphase onset.

-

Result:

-

DMSO: ~60 minutes.

-

NMS-P715 (1 µM): ~15-20 minutes.

-

Observation: Chromosomes will appear unaligned during the premature segregation.

-

Preclinical Efficacy & Workflow

The following diagram illustrates the logical flow of validating NMS-P715, from molecule to mouse model.

Figure 2: Integrated workflow for the validation of MPS1 inhibitors.

In Vivo Data Summary (A2780 Xenograft):

-

Dose: 90 mg/kg/day, oral gavage.[1]

-

Duration: 7-14 days.

-

Outcome: Significant tumor growth inhibition (TGI) compared to vehicle.

-

Biomarker: Ex vivo analysis of tumors shows decreased levels of SAC components and increased apoptotic markers.

Conclusion

NMS-P715 exemplifies a precision medicine approach to targeting the mitotic machinery.[4] By selectively inhibiting MPS1, it exploits the "aneuploidy addiction" of cancer cells, forcing them into a lethal division cycle. Its pyrazoloquinazoline scaffold serves as a robust platform for kinase inhibitor design, demonstrating how subtle chemical modifications can drastically shift selectivity between related targets like MPS1 and PLK1.

References

-

Colombo, R. et al. (2010).[2][4][5] Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase.[2][4][6] Cancer Research, 70(24), 10255-10264.[2][4] Link

-

Jelluma, N. et al. (2008). Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233-246. Link

-

Caldarelli, M. et al. (2010).[4][5] Dissection of the Pyrazoloquinazoline Scaffold for the Identification of Selective Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17). Link

-

Musacchio, A. & Salmon, E.D. (2007). The spindle-assembly checkpoint in space and time.[3] Nature Reviews Molecular Cell Biology, 8(5), 379-393. Link

-

RCSB PDB. (2010). Crystal Structure of Human MPS1 in Complex with NMS-P715 (Entry 2X9E).[7] Protein Data Bank. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. Multiple actions of NMS-P715, the monopolar spindle 1 (MPS1) mitotic checkpoint inhibitor in liver fluke-associated cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]

structure-activity relationship SAR of NMS-P715 derivatives

Executive Summary

NMS-P715 is a first-in-class, orally bioavailable, small-molecule inhibitor of MPS1 (TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-selective mitotic poisons (e.g., taxanes), NMS-P715 forces cancer cells to bypass the mitotic checkpoint even in the presence of DNA damage or unaligned chromosomes, driving them into "mitotic catastrophe" and subsequent apoptosis.

This guide deconstructs the Structure-Activity Relationship (SAR) that transformed the initial pyrazoloquinazoline hit into NMS-P715. It details the chemical logic behind the C3-carboxamide and C8-aniline modifications, provides validated synthesis protocols, and visualizes the mechanism of action to support further derivative design.

Target Background: MPS1 & The Spindle Assembly Checkpoint

MPS1 (Monopolar Spindle 1) , also known as TTK , is a dual-specificity kinase essential for the recruitment of SAC proteins (Mad1, Mad2) to unattached kinetochores.

-

Physiological Role: Prevents anaphase onset until all chromosomes are properly aligned.

-

Pathology: MPS1 is overexpressed in many solid tumors (breast, colon, renal), correlating with chromosomal instability (CIN) and poor prognosis.

-

Therapeutic Logic: Complete inhibition of MPS1 causes the Anaphase Promoting Complex/Cyclosome (APC/C) to fire prematurely. The cell exits mitosis with severe aneuploidy, leading to death.

Mechanism of Action Diagram

Caption: NMS-P715 inhibits MPS1, preventing MCC formation. This releases the brake on APC/C, forcing cells into premature anaphase and lethal aneuploidy.

Chemical Scaffold Analysis & SAR

The core scaffold of NMS-P715 is 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline .[1][2][3][4] This tricyclic system mimics the adenine ring of ATP. The optimization campaign focused on three distinct vectors around this core.

The Core Scaffold (Pyrazolo[4,3-h]quinazoline)

-

Function: Forms the primary H-bonds with the kinase hinge region.

-

N1-Methylation: The methyl group at N1 is essential for maintaining the correct tautomeric form and improving solubility. Removal or replacement with larger groups often decreases potency due to steric clashes with the ribose-binding pocket.

Region A: The C3-Carboxamide (Selectivity Handle)

-

Modification: Introduction of an N-(2,6-diethylphenyl)carboxamide .

-

Rationale: The 2,6-diethyl substitution creates a "twisted" conformation. The phenyl ring is forced out of plane relative to the amide bond.

-

Effect: This bulky, hydrophobic moiety fills a specific hydrophobic pocket adjacent to the ATP site (often the "back pocket"). The steric bulk prevents binding to kinases with smaller gatekeeper residues, significantly enhancing selectivity over other mitotic kinases like Aurora B or PLK1.

Region B: The C8-Aniline (Potency & Solubility)

-

Modification: 2-trifluoromethoxy-4-(1-methylpiperidin-4-ylcarbamoyl)aniline .

-

Potency Driver (-OCF3): The trifluoromethoxy group at the ortho-position of the aniline is critical. It interacts with Tyr604 (in Wild Type) or Trp604 (in Drug Resistant mutants) via hydrophobic and weak polar interactions.

-

Note: In C604W mutants, the -OCF3 group forms a rare C-F···H-N hydrogen bond, explaining why NMS-P715 retains activity against this resistance mutation.

-

-

Solubility Driver (Piperidine): The para-position is extended with a solubilizing basic tail (1-methylpiperidin-4-yl urea/amide). This group points towards the solvent front, improving oral bioavailability without compromising binding affinity.

SAR Summary Table

| Region | Substituent | Role | Impact on Activity |

| Core | Pyrazolo[4,3-h]quinazoline | ATP-mimetic | Essential for Hinge Binding |

| N1 | Methyl | Conformational lock | Essential for H-bond geometry |

| C3 | N-(2,6-diethylphenyl)amide | Hydrophobic fit | High Selectivity (vs. other kinases) |

| C8 (Ortho) | -OCF3 (Trifluoromethoxy) | Interaction with Gatekeeper | High Potency (nM IC50) & Mutant coverage |

| C8 (Para) | 1-methylpiperidin-4-yl | Solvent interaction | ADME (Solubility & Oral Bioavailability) |

Experimental Protocols

Synthesis of NMS-P715

Reference: Caldarelli et al., Bioorg.[5][6] Med. Chem. Lett. 2011 [1].[5]

Step 1: Core Synthesis (Ethyl 8-(methylthio)-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate)

-

Reagents: Ethyl 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate derivative + N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Procedure: Condense the ketone with DMF-DMA to form the enaminone. React with methylhydrazine to close the pyrazole ring. Cyclize with guanidine or a thiourea derivative to form the pyrimidine ring.

-

Outcome: Formation of the tricyclic core with a reactive handle (SMe or Cl) at C8 and the ester at C3.

Step 2: C3-Amide Installation

-

Reagents: Core ester + 2,6-diethylaniline + AlMe3 (Trimethylaluminum).

-

Procedure: Perform a Weinreb amidation. Dissolve 2,6-diethylaniline in dry toluene/DCM. Add AlMe3 (careful: pyrophoric) at 0°C. Stir for 30 min. Add the ester core. Heat to reflux until conversion is complete.

-

Purification: Quench with HCl, extract with DCM. Silica gel chromatography.

Step 3: C8-Aniline Coupling (Final Step)

-

Reagents: C3-amide intermediate (with C8-SMe or C8-SO2Me) + 4-amino-3-(trifluoromethoxy)-N-(1-methylpiperidin-4-yl)benzamide.

-

Activation: If starting with SMe, oxidize to the sulfone (SO2Me) using m-CPBA to make it a better leaving group.

-

Coupling: Dissolve sulfone intermediate and the aniline in DMF. Add Cs2CO3 (base). Heat to 60-80°C for 4-8 hours.

-

Isolation: Pour into water, filter precipitate. Purify via HPLC or recrystallization from ethanol.

Biochemical Kinase Assay (MPS1)

Purpose: Determine IC50 potency.[4]

-

Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 3 µM Na3VO4.

-

Substrate: Recombinant full-length human MPS1 (GST-tagged) and MBP (Myelin Basic Protein) or a specific peptide substrate.

-

Reaction: Mix MPS1 (5-10 nM), Substrate, and NMS-P715 (serial dilutions in DMSO). Start reaction with ATP (10 µM, spiked with γ-33P-ATP).

-

Incubation: 60 min at 30°C.

-

Detection: Spot on P81 phosphocellulose paper, wash with 0.1% phosphoric acid, and count via scintillation.

-

Validation: IC50 should be ~180 nM (at 10 µM ATP). Pre-incubation of drug with enzyme increases potency (~8 nM), indicating slow off-rate kinetics.

Visualization: Chemical Space & SAR Logic

Caption: Deconstruction of NMS-P715. The C3-amide confers selectivity via steric clash with non-targets. The C8-OCF3 group anchors the molecule in the active site.

References

-

Caldarelli, M., et al. (2011).[2][5][7] Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors.[2][5][8] Bioorganic & Medicinal Chemistry Letters, 21(15), 4507-4511.[2][7] [2]

-

Colombo, R., et al. (2010).[5][6] Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase.[5][6] Cancer Research, 70(24), 10255-10264.[6]

-

Jelluma, N., et al. (2008). Mps1 phosphorylates Borealin to control Aurora B activity and chromosome alignment. Cell, 132(2), 233-246.

-

Nerviano Medical Sciences. (2010). Pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors.[2][5][6][7][8][9] World Intellectual Property Organization, WO2008074749.

Sources

- 1. Identification of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as a new class of orally and selective Polo-like kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of N,1,4,4-tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a potent, orally available cyclin dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ORCID [orcid.org]

- 6. scholar.google.com [scholar.google.com]

- 7. Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential [publishing.emanresearch.org]

- 8. Disconnect between in vitro and in vivo efficacy of the MPS1 inhibitor NTRC 0066-0 against glioblastoma | Scilit [scilit.com]

- 9. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: NMS-P715 Analog Binding Affinity to TTK/MPS1 Kinase Domain

This guide provides an in-depth technical analysis of NMS-P715 and its structural analogs, focusing on their binding affinity to the TTK/MPS1 kinase domain. It is designed for researchers in drug discovery and structural biology.

Executive Summary

NMS-P715 is a potent, ATP-competitive, and orally bioavailable inhibitor of TTK (Threonine Tyrosine Kinase), also known as MPS1 (Monopolar Spindle 1). As a critical component of the Spindle Assembly Checkpoint (SAC), TTK/MPS1 ensures proper chromosomal alignment during mitosis.[1] Inhibition of this kinase forces cells to exit mitosis prematurely with unaligned chromosomes, leading to massive aneuploidy and subsequent cell death (mitotic catastrophe).[2]

This guide dissects the structural basis of NMS-P715 binding, the Structure-Activity Relationship (SAR) leading to high-affinity analogs like Cpd-5 , and the experimental protocols required to validate these interactions.

Structural Biology of the Target: TTK/MPS1 Kinase Domain[3]

The TTK/MPS1 kinase domain (residues ~520–800) adopts a characteristic bilobal fold but possesses unique features that exploitable for selective inhibition.

The ATP-Binding Pocket[3]

-

Hinge Region (Glu603–Gly605): The backbone of these residues forms the primary hydrogen-bonding interface for ATP-competitive inhibitors.

-

Gatekeeper Residue (Met602): Controls access to the hydrophobic back pocket.

-

Catalytic Lysine (Lys553): Essential for phosphate transfer; often positioned by a salt bridge to Glu571 (the C-helix glutamate).

-

Activation Loop (A-loop): Highly flexible. In inactive structures, it often blocks the substrate-binding site. NMS-P715 binding induces a specific conformation of the A-loop that differs from the active, phosphorylated state.

Signaling Pathway Visualization

The following diagram illustrates the critical role of MPS1 in the Spindle Assembly Checkpoint and the downstream consequences of NMS-P715 inhibition.

Caption: The Spindle Assembly Checkpoint (SAC) cascade. NMS-P715 inhibits MPS1, preventing MCC formation, which prematurely activates the APC/C, leading to mitotic exit with unaligned chromosomes.

NMS-P715: Pharmacophore and Binding Mode

Chemical Structure

NMS-P715 is a pyrazolo[4,3-h]quinazoline derivative. Its design was optimized to fit the ATP pocket while extending into the solvent-exposed region to improve solubility and pharmacokinetic properties.

-

Core Scaffold: Pyrazolo[4,3-h]quinazoline.

-

Hinge Binder: The pyrazole nitrogen and the exocyclic amine form H-bonds with the backbone of Glu603 and Gly605 .

-

Selectivity Handle: A trifluoromethoxy (-OCF3) group on the phenyl ring. This group occupies a hydrophobic pocket near the gatekeeper, providing both potency and selectivity.

-

Solubilizing Tail: A 1-methylpiperidin-4-yl carbamoyl chain extends towards the solvent, improving oral bioavailability.

Binding Interactions (Crystal Structure PDB: 2X9E)

Analysis of the co-crystal structure reveals an "induced-fit" mechanism.

| Interaction Type | MPS1 Residue | NMS-P715 Moiety | Function |

| H-Bond (Donor) | Gly605 (Backbone NH) | Pyrazole N | Anchors scaffold to hinge |

| H-Bond (Acceptor) | Glu603 (Backbone CO) | Exocyclic NH | Anchors scaffold to hinge |

| Hydrophobic | Val539, Ile663 | Tricyclic Core | Van der Waals stabilization |

| Steric/Hydrophobic | Trp604 / Tyr604 | -OCF3 Group | Critical for selectivity; induces side-chain flip |

| Weak H-Bond | Gln541 | Fluorine atom | Rare C-F...H-N interaction |

Structure-Activity Relationship (SAR) & Analogs

The optimization of NMS-P715 focused on balancing potency with physicochemical properties. A key area of study involves the resistance mutations (e.g., C604W) and the development of "Compound 5" (Cpd-5).

The Role of the C604 Residue

In wild-type MPS1, residue 604 is a Cysteine (in some isoforms/species) or can be mutated to Tyrosine (Y) or Tryptophan (W) in drug-resistant clones.

-

NMS-P715 (-OCF3): The bulky trifluoromethoxy group clashes sterically with the large side chains of C604W or C604Y mutants, significantly reducing binding affinity.

-

Cpd-5 (-OCH3): This analog replaces the -OCF3 group with a smaller methoxy (-OCH3) group. This reduction in steric bulk allows Cpd-5 to bind effectively even in the presence of the bulky Tryptophan or Tyrosine at position 604.

Comparative Binding Data

The following table summarizes the binding affinities of NMS-P715 and its key analog Cpd-5 against Wild-Type (WT) and Resistant MPS1 variants.

| Compound | R-Group | Target | IC50 (Biochemical) | Mechanism Note |

| NMS-P715 | -OCF3 | MPS1 (WT) | 182 nM | High potency; steric clash in mutants. |

| NMS-P715 | -OCF3 | MPS1 (C604W) | > 1000 nM | Resistance due to steric hindrance. |

| Cpd-5 | -OCH3 | MPS1 (WT) | 5.8 nM | Improved potency due to tighter fit. |

| Cpd-5 | -OCH3 | MPS1 (C604W) | ~20 nM | Retains potency; smaller group avoids clash. |

Insight: The substitution of -OCF3 with -OCH3 (Cpd-5) increases potency against WT enzyme by ~30-fold and bypasses the C604W resistance mechanism. This highlights the critical balance between hydrophobic filling (favored by -OCF3) and steric freedom (favored by -OCH3).

Binding Mode Visualization

The diagram below conceptualizes the interaction map within the binding pocket.

Caption: Interaction map of NMS-P715/Cpd-5. The R-Group interaction with Residue 604 determines sensitivity to resistance mutations.

Experimental Protocols for Affinity Validation

To ensure scientific integrity, the following self-validating protocols are recommended for measuring binding affinity.

Biochemical Kinase Assay (FRET-based)

Objective: Determine IC50 values using a recombinant MPS1 kinase domain.[3]

-

Reagents: Recombinant human MPS1 (catalytic domain), FRET peptide substrate (e.g., Z'-Lyte Ser/Thr 19), ATP (at Km, ~10 µM).

-

Preparation: Dilute compounds (NMS-P715, Cpd-5) in 100% DMSO (3-fold serial dilutions).

-

Reaction:

-

Mix Kinase (5 nM final) + Peptide (2 µM) + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Initiate with ATP. Incubate for 60 min at Room Temperature (RT).

-

-

Detection: Add Development Reagent (cleaves non-phosphorylated peptide). Read Fluorescence (Ex 400nm, Em 445/520nm).

-

Validation:

-

Z'-factor > 0.5 required for assay validity.

-

Reference Control: Include Reversine (IC50 ~60-100 nM) as a positive control.

-

Cellular Target Engagement (H3-Ser10 Phosphorylation)

Objective: Confirm that biochemical affinity translates to cellular activity (biomarker modulation).

-

Cell Line: U2OS or HeLa cells.

-

Synchronization: Arrest cells in mitosis using Nocodazole (330 nM) for 16h.

-

Treatment: Add NMS-P715 analogs for 2 hours.

-

Staining: Fix cells (4% PFA), permeabilize, and stain with anti-phospho-Histone H3 (Ser10) antibody.

-

Analysis: Quantify fluorescence intensity via High-Content Screening (HCS) or Flow Cytometry.

-

Readout: MPS1 inhibition results in a decrease in pH3-Ser10 signal (EC50 should correlate with biochemical IC50).

References

-

Colombo, R. et al. (2010).[4] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research. Link

-

Koch, A. et al. (2015).[3] "Molecular basis underlying resistance to Mps1/TTK inhibitors." Oncogene. Link

-

Janssen, A. et al. (2015).[3] "Cpd-5: A novel MPS1 inhibitor with improved potency."[3] Nature Communications (Referenced in context of resistance studies). Link

-

PDB Entry 2X9E : Crystal structure of MPS1 in complex with NMS-P715.

-

PDB Entry 5O91 : Crystal structure of human Mps1 (TTK) C604W mutant in complex with Cpd-5.

Sources

Targeting Genomic Instability: A Technical Guide to MPS1 (TTK) Inhibitors

Executive Summary

Monopolar Spindle 1 (MPS1), also known as TTK Protein Kinase, acts as the gatekeeper of the Spindle Assembly Checkpoint (SAC).[1] In oncology drug development, MPS1 represents a paradoxical target: while its inhibition disables the safety mechanism that prevents aneuploidy, this very disablement forces tumor cells—already burdened with genomic instability—into a lethal "mitotic catastrophe."

This technical guide provides a structural and functional analysis of small molecule MPS1 inhibitors.[2] It is designed for scientists requiring a deep understanding of the mechanism of action, the chemical landscape of current clinical candidates, and the rigorous experimental protocols required to validate target engagement and efficacy.

Part 1: The Biological Imperative

Mechanism of Action: The SAC Gatekeeper

MPS1 is a dual-specificity kinase (phosphorylating Ser/Thr and Tyr residues) that functions upstream in the SAC signaling cascade.[2][3][4] Its primary role is to monitor kinetochore-microtubule attachment.

-

Recruitment: Upon nuclear envelope breakdown, MPS1 is recruited to unattached kinetochores via the NDC80 complex.

-

Signal Amplification: MPS1 phosphorylates KNL1 (at MELT repeats), which recruits the BUB1-BUB3 complex.

-

Checkpoint Activation: This assembly facilitates the recruitment of MAD1 and MAD2, catalyzing the formation of the Mitotic Checkpoint Complex (MCC).

-

Anaphase Inhibition: The MCC sequesters CDC20, preventing the Anaphase-Promoting Complex/Cyclosome (APC/C) from triggering chromatid separation.

The Therapeutic Hypothesis: Complete inhibition of MPS1 causes the cell to bypass this checkpoint even in the presence of unaligned chromosomes. This leads to premature mitotic exit, severe chromosome missegregation, and subsequent cell death due to massive aneuploidy (mitotic catastrophe).

Visualization: MPS1 Signaling Cascade

The following diagram illustrates the critical node MPS1 occupies between kinetochore attachment and APC/C inhibition.

Caption: MPS1 acts as the sensor for unattached kinetochores, initiating the cascade that inhibits the APC/C. Inhibition of MPS1 breaks this chain, allowing Anaphase onset despite errors.

Part 2: The Chemical Landscape

The development of MPS1 inhibitors has evolved from early tool compounds to highly selective clinical candidates. The primary challenge has been achieving selectivity over other mitotic kinases (e.g., Aurora B, PLK1) to avoid off-target toxicity.

Comparative Analysis of Key Inhibitors[5][6]

| Compound | Status | Mechanism | Key Characteristics | Clinical Trial ID |

| BOS-172722 (CCT289346) | Phase I | ATP-competitive | High potency (IC50 ~11 nM); Oral bioavailability; Synergy with Paclitaxel in TNBC. | NCT03328494 |

| CFI-402257 | Phase II | ATP-competitive | Highly selective (IC50 ~1.7 nM); Effective in HCC and Breast Cancer; Oral. | NCT02792465 |

| BAY 1217389 | Phase I (Discontinued) | ATP-competitive | Extremely potent (IC50 < 1 nM); Long half-life; Moderate efficacy as monotherapy. | NCT02366949 |

| NMS-P715 | Preclinical | ATP-competitive | Selective over ~60 kinases; Induces massive aneuploidy; Good in vivo tool. | N/A |

| Reversine | Tool Compound | ATP-competitive | Promiscuous; inhibits Aurora B; Used primarily for in vitro proof-of-concept. | N/A |

Structure-Activity Relationship (SAR) Insights

Most clinical candidates target the ATP-binding pocket of the kinase domain.

-

Selectivity: Achieved by targeting the "gatekeeper" residue. MPS1 has a methionine (Met) gatekeeper, similar to many kinases, but specific interactions in the hinge region (e.g., with Gly605 in MPS1) allow for differentiation.

-

Resistance: Mutations in the catalytic domain (e.g., C604Y, C604W) have been shown to confer resistance to NMS-P715, necessitating the development of diverse scaffolds or covalent inhibitors (e.g., RMS-07).

Part 3: Experimental Validation Framework

To validate a novel MPS1 inhibitor, one must demonstrate not just kinase inhibition, but the functional consequence of that inhibition: the inability to maintain a checkpoint arrest.

Protocol 1: The SAC Override Assay (Nocodazole Challenge)

This is the "gold standard" functional assay. Nocodazole depolymerizes microtubules, creating unattached kinetochores that should activate MPS1 and arrest cells in mitosis. An effective MPS1 inhibitor will force these cells to exit mitosis despite the damage.

Materials:

-

HeLa or U2OS cells (synchronized in G1/S via thymidine block preferred).

-

Nocodazole (Microtubule poison).

-

Propidium Iodide (PI) or DAPI (DNA stain).

-

Antibodies: Anti-Phospho-Histone H3 (Ser10) (Mitotic marker).

Step-by-Step Methodology:

-

Synchronization: Seed cells and treat with 2 mM Thymidine for 18 hours to synchronize at G1/S border. Release for 3 hours.

-

Arrest Induction: Treat cells with Nocodazole (100 ng/mL) to depolymerize microtubules. This engages the SAC.[5][6][7][8]

-

Inhibitor Treatment: Simultaneously add the test MPS1 inhibitor (at IC90 concentration) or DMSO control.

-

Time Course: Harvest cells at t=0, 2, 4, and 6 hours.

-

Readout (Flow Cytometry):

-

Fix cells in 70% ethanol.

-

Stain for Phospho-Histone H3 (pH3) and DNA (PI) .

-

Logic: Control cells will accumulate in mitosis (High pH3, 4N DNA). Inhibitor-treated cells will lose pH3 signal and re-enter G1 (4N DNA becoming 2N or 8N due to slippage) rapidly.

-

Visualization: SAC Override Workflow

Caption: Experimental logic for the SAC Override Assay. Successful inhibition results in a failure to arrest in the presence of Nocodazole.

Protocol 2: Biomarker Validation (Western Blot)

To confirm the mechanism is specifically MPS1-dependent, assess downstream phosphorylation targets.

-

Target: KNL1 . MPS1 phosphorylates KNL1 at "MELT" repeats.

-

Target: Auto-phosphorylation . MPS1 phosphorylates itself at T33/S37.[9]

-

Method: Treat cells with inhibitor + Nocodazole/MG132 (to prevent degradation). Lysate should show decreased p-KNL1 and decreased p-MPS1 compared to control.

Part 4: Clinical Translation & Challenges

The Aneuploidy Paradox

MPS1 inhibition relies on the concept of synthetic lethality .[5] Tumor cells often possess high levels of aneuploidy and rely heavily on the SAC to manage this instability.[3] By inhibiting MPS1, we push these cells over the "aneuploidy threshold" into lethality. However, this carries the risk of inducing secondary malignancies in normal tissues by causing chromosome missegregation in healthy dividing cells.

Combination Strategies

Clinical data suggests MPS1 inhibitors are most effective in combination with microtubule-targeting agents (taxanes).

-

Paclitaxel + MPS1 Inhibitor: Paclitaxel stabilizes microtubules, activating the SAC. Adding an MPS1 inhibitor overrides this signal, forcing cells with stabilized (and likely erroneous) attachments to exit mitosis, leading to catastrophic genome shattering.

-

Trials: BOS-172722 showed partial responses in combination with paclitaxel in Triple-Negative Breast Cancer (TNBC) cohorts.

Resistance Mechanisms

Emerging data indicates that overexpression of TRIP13 or mutations in the APC/C complex may allow cells to tolerate MPS1 inhibition. Monitoring these markers in patient stratification is critical for trial success.

References

-

Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function Source: Nature Chemical Biology (PMC) URL:[10][Link]

-

Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited Source: National Institutes of Health (PMC) URL:[Link]

-

Treating Cancer by Spindle Assembly Checkpoint Abrogation: Discovery of Two Clinical Candidates, BAY 1161909 and BAY 1217389 Source: Journal of Medicinal Chemistry URL:[Link]

-

Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor Source: National Institutes of Health (PMC) URL:[Link]

-

High Proliferation Rate and a Compromised Spindle Assembly Checkpoint Confers Sensitivity to the MPS1 Inhibitor BOS172722 in Triple-Negative Breast Cancers Source: Molecular Cancer Therapeutics URL:[Link]

-

Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715 Source: Cancer Biology & Therapy (PMC) URL:[Link]

Sources

- 1. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitotic Protein Kinase 1: Role in Spindle Assembly Checkpoint Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. icr.ac.uk [icr.ac.uk]

- 6. Oncology Reports [spandidos-publications.com]

- 7. icr.ac.uk [icr.ac.uk]

- 8. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 9. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 10. Inhibition of the spindle assembly checkpoint kinase Mps-1 as a novel therapeutic strategy in malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

Chemical Synthesis & Structural Optimization of NMS-P715 Analogs

Topic: Chemical Synthesis Pathways for NMS-P715 Analogs Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Technical Guide to the Pyrazolo[4,3-h]quinazoline Scaffold

Executive Summary

NMS-P715 is a highly selective, ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1/TTK) kinase, a critical regulator of the Spindle Assembly Checkpoint (SAC). Unlike non-selective mitotic inhibitors (e.g., taxanes), NMS-P715 forces cancer cells with supernumerary centrosomes into premature anaphase, leading to massive aneuploidy and cell death.

This guide details the chemical synthesis of the NMS-P715 scaffold (4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline), emphasizing the robust "Caldarelli Route" developed at Nerviano Medical Sciences. It provides actionable protocols for synthesizing the core, strategies for regio-control, and divergent pathways for generating Structure-Activity Relationship (SAR) analogs.

Pharmacophore Deconstruction & Retrosynthetic Analysis

To design effective analogs, one must first understand the modularity of the NMS-P715 architecture. The molecule functions as a Type I kinase inhibitor, binding to the ATP pocket of MPS1.

Structural Modules

-

Module A (Hinge Binder): The pyrazolo[4,3-h]quinazoline core. The N1-methyl and the pyrimidine nitrogens are critical for hydrogen bonding with the kinase hinge region (specifically Glu603 and Gly605 in MPS1).

-

Module B (Selectivity Filter): The C3-carboxamide linked to a 2,6-diethylphenyl ring. This bulky hydrophobic moiety occupies a specific hydrophobic pocket, imparting high selectivity over other kinases.

-

Module C (Solvent Channel/Potency): The C8-anilino moiety bearing a trifluoromethoxy group and a solubilizing basic tail (N-methylpiperidine). This extends into the solvent-exposed region.

Retrosynthetic Logic

The synthesis is best approached convergently. The tricyclic core is constructed first, followed by late-stage functionalization at C8 (via S_NAr or Buchwald-Hartwig) and C3 (via Amide Coupling).

Figure 1: Retrosynthetic analysis of NMS-P715 showing the convergent assembly of the three primary pharmacophoric modules.[1]

Primary Synthetic Route (The Caldarelli Protocol)

The following route is optimized for scalability and regiochemical fidelity. It avoids the common pitfall of N1/N2 isomer mixtures during pyrazole formation.

Phase 1: Construction of the Tricyclic Core

Step 1: Regioselective Pyrazole Formation The synthesis commences with ethyl 6-oxocyclohex-2-enecarboxylate (or its saturated equivalent). Reaction with methylhydrazine often yields a mixture of regioisomers.

-

Optimization: Use of ethyl (3-ethoxy-2-cyclohexen-1-ylidene)acetate allows for better control.

-

Conditions: Methylhydrazine, EtOH, Reflux, 4h.

-

Outcome: Formation of the ethyl 1-methyl-4,5-dihydro-1H-indazole-3-carboxylate intermediate.

Step 2: Pyrimidine Ring Closure The indazole intermediate is reacted with a formylating agent to set up the pyrimidine closure.

-

Reagents: Bredereck’s reagent (tert-Butoxybis(dimethylamino)methane) or DMF-DMA (Dimethylformamide dimethyl acetal).

-

Mechanism:[1][2][3] Formation of the enaminone at the C7 position (indazole numbering).

-

Cyclization: Treatment with S-methylisothiourea (or thiourea followed by methylation) closes the ring.

-

Key Intermediate:Ethyl 8-(methylthio)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate .

Phase 2: Functionalization (The Divergent Point)

This stage allows for the parallel synthesis of analogs.

Step 3: Oxidation of the Thioether To facilitate displacement, the C8-SMe group is oxidized to the sulfone or sulfoxide, making it a better leaving group.

-

Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) in DCM.

-

Observation: The sulfone is highly reactive toward nucleophilic aromatic substitution (S_NAr).

Step 4: Introduction of the Aniline (Module C)

-

Reagent: 4-Amino-3-(trifluoromethoxy)benzoic acid derivatives.

-

Conditions: LiHMDS (Lithium bis(trimethylsilyl)amide) in THF at -78°C to RT OR acid-catalyzed displacement (TFA/TFE) depending on the aniline's nucleophilicity.

-

Note: For NMS-P715, the aniline already bears the amide-linked piperidine tail.

Step 5: C3-Amide Formation (Module B)

-

Hydrolysis: LiOH, THF/H2O to convert the ethyl ester to the carboxylic acid.

-

Coupling: HATU, DIPEA, DMF, and 2,6-diethylaniline .

-

Challenge: The 2,6-diethylaniline is sterically hindered. High-efficiency coupling agents (HATU/COMU) and elevated temperatures (50-60°C) are often required.

Strategic Analog Design (SAR)

When designing analogs based on this pathway, the following SAR rules established by the Nerviano team should guide your modifications:

| Region | Modification | Biological Impact | Synthetic Strategy |

| N1-Position | Methyl -> Ethyl/Isopropyl | Drastic loss of potency. The methyl group fits a tight pocket. | Use substituted hydrazines in Step 1. |

| C3-Amide | 2,6-Diethyl -> 2,6-Dimethyl | Retains potency but alters metabolic stability. | Change amine in Step 5. |

| C3-Amide | 2,6-Diethyl -> Unsubstituted | Loss of selectivity (binds other kinases). | Change amine in Step 5. |

| C8-Aniline | -OCF3 -> -CF3 or -Cl | Modulates electronics and solubility. -OCF3 is optimal for permeability. | Change aniline in Step 4. |

| Solubilizing Tail | N-Me-Piperidine -> Morpholine | Improves solubility, alters hERG liability. | Pre-synthesize aniline tail before Step 4. |

Advanced Synthetic Protocols

Protocol A: C8-Displacement via S_NAr (Critical Step)

This protocol describes the displacement of the C8-methanesulfonyl group by the functionalized aniline.

Materials:

-

Sulfone Intermediate (1.0 eq)

-

Target Aniline (1.2 eq)

-

Trifluoroethanol (TFE) (Solvent)

-

Trifluoroacetic acid (TFA) (Catalyst)

Procedure:

-

Dissolve the sulfone intermediate (0.5 mmol) and the target aniline (0.6 mmol) in TFE (5 mL).

-

Add TFA (1.0 eq) dropwise.

-

Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours. Monitor by LC-MS for the disappearance of the sulfone (M+).

-

Workup: Evaporate volatiles. Redissolve in DCM and wash with saturated NaHCO3. Dry over Na2SO4.

-

Purification: Flash chromatography (DCM/MeOH gradient). The product often elutes around 5% MeOH.

Protocol B: Sterically Hindered Amide Coupling (Step 5)

This protocol overcomes the steric barrier of 2,6-diethylaniline.

Procedure:

-

Suspend the pyrazolo-quinazoline carboxylic acid (1.0 eq) in dry DMF (0.1 M concentration).

-

Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 10 minutes to activate the acid (formation of the active ester).

-

Add 2,6-diethylaniline (2.0 eq). Note: Excess amine is crucial.

-

Heat to 60°C under N2 atmosphere for 16 hours.

-

Workup: Dilute with EtOAc, wash extensively with 10% LiCl solution (to remove DMF), then brine.

Visualization of the Reaction Workflow

The following diagram illustrates the specific chemical flow for the synthesis of NMS-P715, highlighting the reagents used in the Caldarelli route.

Figure 2: Step-by-step synthetic workflow for NMS-P715 based on the Nerviano Medical Sciences discovery route.

Troubleshooting & Expert Insights

Regioselectivity in Pyrazole Formation

Issue: Obtaining the N2-methyl isomer instead of the desired N1-methyl. Solution: The reaction solvent polarity dictates the ratio. In ethanol, the N1-methyl is generally favored (approx 4:1). If the ratio is poor, switch to a stepwise approach: form the enaminone of the beta-keto ester first using DMF-DMA, then react with methylhydrazine. This locks the regiochemistry more effectively.

Solubility of Intermediates

Issue: The tricyclic core (especially the sulfone) is poorly soluble in standard organic solvents. Solution: Avoid using diethyl ether for precipitations. Use Trifluoroethanol (TFE) as a solvent for the S_NAr reaction (Protocol A) as it solubilizes the core and activates the leaving group via H-bonding.

Metabolic Stability

Insight: The 2,6-diethylphenyl group is not just for selectivity; it blocks metabolic oxidation at the amide nitrogen. Analogs removing these ethyl groups show rapid clearance in microsomal stability assays.

References

-

Colombo, R., et al. (2010).[4] "Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase." Cancer Research, 70(24), 10255–10264.[4]

-

Caldarelli, M., et al. (2011).[4] "Synthesis and SAR of new pyrazolo[4,3-h]quinazoline-3-carboxamide derivatives as potent and selective MPS1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(15), 4507-4511.[4]

-

Nerviano Medical Sciences. (2010). "Pyrazolo-quinazoline derivatives, process for their preparation and their use as kinase inhibitors."[2][4] World Intellectual Property Organization (WIPO) Patent WO2010069966.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivatives as potent and selective CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Processing of Nanomaterials Mediated by Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marina Caldarelli - Google Scholar [scholar.google.com]

Molecular Docking Studies of NMS-P715 Analogs on MPS1 (TTK)

Executive Summary

This guide provides a rigorous computational framework for evaluating analogs of NMS-P715 , a potent ATP-competitive inhibitor of Monopolar Spindle 1 (MPS1/TTK) kinase. MPS1 is a dual-specificity kinase essential for the Spindle Assembly Checkpoint (SAC); its inhibition forces mitotic exit with unaligned chromosomes, leading to aneuploidy and cell death (mitotic catastrophe).

This document moves beyond standard operating procedures to address the causality of molecular recognition. We utilize the crystal structure PDB ID: 2X9E as the primary template. The workflow emphasizes self-validating protocols , specifically the use of redocking RMSD (Root Mean Square Deviation) to benchmark docking algorithms before screening novel analogs.

Part 1: The Target Landscape (MPS1/TTK)

Structural Biology of the ATP Pocket

To design effective analogs, one must understand the "lock" before modifying the "key." The MPS1 kinase domain adopts the canonical bilobal fold. NMS-P715 binds in the ATP-binding cleft, a deep hydrophobic pocket located between the N-terminal lobe (

Critical Residues for Docking Grids:

-

Hinge Region (Gly605, Asp608): The backbone atoms of these residues form the primary hydrogen bond network with the inhibitor's pyrazoloquinazoline core.

-

Gatekeeper Residue (Ile531): Controls access to the hydrophobic back pocket. NMS-P715 is designed to fit despite the steric bulk of this residue, but analogs must be checked for clashes here.

-

Catalytic Lysine (Lys534): Often involved in electrostatic interactions; its position is stabilized by Glu571 (C-helix).

-

Solvent Front: The piperidine tail of NMS-P715 extends towards the solvent, offering a vector for modification to improve solubility without disrupting binding affinity.

Biological Pathway Visualization

The following diagram illustrates the critical role of MPS1 in the SAC and how inhibition leads to mitotic catastrophe.

Figure 1: The Spindle Assembly Checkpoint (SAC) signaling cascade.[1] MPS1 inhibition bypasses the checkpoint, forcing cells with unaligned chromosomes into anaphase, resulting in lethality.

Part 2: The Lead Compound (NMS-P715)[2]

Chemical Structure: N-(2,6-diethylphenyl)-1-methyl-8-({4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)phenyl}amino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide.[1][2]

Binding Mode Analysis (PDB: 2X9E):

-

Core Anchor: The pyrazoloquinazoline scaffold mimics the adenine ring of ATP.

-

H-Bonds:

-

N1 of the pyrazole ring accepts an H-bond from the backbone NH of Gly605 .

-

The exocyclic amide NH donates an H-bond to the backbone carbonyl of Asp608 .

-

-

Hydrophobic Clamp: The 2,6-diethylphenyl moiety occupies a hydrophobic pocket defined by Ile531 (gatekeeper) and Met602 . This interaction is crucial for potency and selectivity.

Part 3: Computational Workflow (The Protocol)

This protocol is designed to be platform-agnostic (applicable to Schrödinger Glide, GOLD, or AutoDock Vina), but specific parameter choices are justified based on kinase biology.

Workflow Visualization

Figure 2: Step-by-step computational workflow for molecular docking studies of MPS1 inhibitors.

Detailed Methodology

Step 1: Protein Preparation (The Foundation)

Raw PDB structures contain artifacts (missing atoms, incorrect bond orders).

-

Input: Download PDB ID 2X9E (MPS1 complexed with NMS-P715).

-

Clean-up: Remove crystallographic water molecules unless they bridge the ligand and protein (check for waters forming >2 H-bonds). For MPS1, most waters in the pocket are displaceable.

-

H-Bond Optimization: Optimize the H-bond network using PROKA or equivalent tools. This flips Asn/Gln/His side chains to maximize H-bonding.

-

Why? Histidine tautomers (HIE vs HID vs HIP) in the active site significantly alter docking scores. Ensure His residues near the gatekeeper are protonated correctly for pH 7.4.

-

-

Minimization: Perform a restrained minimization (OPLS3e or AMBER force field) with a heavy atom RMSD constraint of 0.30 Å. This relieves steric clashes without distorting the experimental geometry.

Step 2: Ligand Preparation (The Variable)

-

Analog Construction: Build 2D structures of NMS-P715 analogs.

-

3D Generation: Convert to 3D.

-

State Enumeration: Generate ionization states at pH 7.0 ± 2.0.

-

Critical Check: The piperidine nitrogen in NMS-P715 is basic. Ensure it is protonated (positively charged) if it interacts with solvent or acidic residues, although in 2X9E it is largely solvent-exposed.

-

-

Stereoisomers: Retain specified chiralities; generate variants if undefined.

Step 3: Grid Generation (The Map)

-

Center: Define the grid box center using the centroid of the co-crystallized NMS-P715 ligand.

-

Size: Define an inner box (10x10x10 Å) for the ligand center and an outer box (20x20x20 Å) for ligand atoms.

-

Constraints (Optional but Recommended): Set a positional constraint or H-bond constraint on the hinge residue Gly605 . This forces the docking algorithm to reject poses that do not bind to the hinge, saving computational time on non-productive poses.

Step 4: Self-Validation (The "Trust" Step)

-

Protocol: Extract the crystallized NMS-P715 from 2X9E and redock it into the generated grid.

-

Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose.

-

Acceptance Criteria: RMSD must be < 2.0 Å (ideally < 1.0 Å). If RMSD > 2.0 Å, the force field or grid parameters are incorrect, and proceeding to analogs yields unreliable data.

Step 5: Analog Docking & Scoring

-

Algorithm: Use a "Standard Precision" (SP) mode for initial filtering, followed by "Extra Precision" (XP) for top candidates.

-

Induced Fit Docking (IFD): Kinase loops (especially the P-loop and Activation Loop) are flexible. If analogs have bulky R-groups, rigid receptor docking will fail. Use IFD to allow side-chain flexibility (specifically Ile531 , Met602 , Lys534 ) around the new ligand.

Part 4: Post-Docking Analysis & Data Presentation

Do not rely solely on Docking Scores (which approximate enthalpy). Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to estimate the free energy of binding (

Quantitative Output Table

Summarize your findings in a format similar to the table below. (Data below is illustrative of expected output format).

| Analog ID | Modification (R-Group) | Docking Score (kcal/mol) | MM-GBSA | H-Bond: Gly605? | H-Bond: Asp608? | RMSD to Lead (Å) |

| NMS-P715 | Parent | -11.5 | -65.2 | Yes | Yes | 0.45 (Ref) |

| Analog-01 | 2,6-dimethylphenyl | -10.2 | -58.1 | Yes | Yes | 0.82 |

| Analog-02 | 3-fluoro-piperidine | -12.1 | -68.4 | Yes | Yes | 0.65 |

| Analog-03 | Bulkier t-butyl tail | -8.5 | -42.0 | No | Yes | 3.20 (Clash) |

Interpretation Guide

-

Hinge Preservation: If an analog loses the Gly605/Asp608 interaction, discard it.

-

Solvation Penalty: If an analog has high affinity (good docking score) but poor MM-GBSA, it likely has a high desolvation penalty (it's too hydrophobic or buries polar groups without satisfying them).

-

Steric Fit: Check the "Gatekeeper" (Ile531). Analogs attempting to bypass resistance often modify the moiety facing Ile531. Ensure the distance is > 3.5 Å to avoid repulsion.

References

-

Colombo, R., et al. (2010). "Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase." Cancer Research, 70(24), 10255-10264.[3]

-

RCSB Protein Data Bank. "Crystal Structure of MPS1 with NMS-P715 (PDB: 2X9E)."

-

Hiruma, Y., et al. (2017). "Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures."[4] Cell Chemical Biology, 24(9), 1136-1147. (Describes Cpd-5 and resistance mutations).

-

Friese, A., et al. (2016). "Mps1/TTK kinase: the new target for cancer therapy." Cell Cycle, 15(24), 3328-3329.

Sources

An In-depth Technical Guide to Assessing the Thermodynamic Stability of NMS-P715 Analog-Kinase Complexes

Introduction: Beyond Potency—The Critical Role of Thermodynamics in Kinase Inhibitor Design

In the landscape of modern oncology, the selective inhibition of protein kinases remains a cornerstone of targeted therapy. NMS-P715, a potent and highly selective ATP-competitive inhibitor of the Monopolar Spindle 1 (MPS1) kinase, represents a significant advancement in targeting the spindle assembly checkpoint (SAC) for cancer treatment.[1][2][3][4][5] MPS1 is a critical regulator of mitotic progression, and its aberrant overexpression in various tumors makes it a compelling therapeutic target.[2][3][6] The development of NMS-P715 and its subsequent analogs is driven by the need to optimize not just inhibitory potency (typically measured as IC₅₀), but also the nuanced biophysical interactions that govern in vivo efficacy, selectivity, and residence time.

This technical guide moves beyond rudimentary activity assays to explore the thermodynamic landscape of NMS-P715 analog-kinase interactions. For drug development professionals, a deep understanding of the thermodynamic driving forces—enthalpy (ΔH) and entropy (ΔS)—that underpin binding affinity (ΔG) is paramount. This knowledge allows for the rational design of molecules with superior properties, such as improved selectivity profiles and longer target engagement, which often correlate with enhanced clinical outcomes.

Here, we provide a framework for the comprehensive thermodynamic and kinetic characterization of kinase-inhibitor complexes. We will detail the theoretical underpinnings and provide field-tested, step-by-step protocols for three indispensable biophysical techniques: Thermal Shift Assay (TSA), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). By integrating the data from these orthogonal approaches, researchers can build a holistic model of the binding event, enabling the strategic evolution of lead compounds like NMS-P715 into next-generation therapeutics.

Chapter 1: The Thermodynamic Signature—Decoding the Language of Molecular Interactions

The stability of a protein-ligand complex is quantitatively described by the change in Gibbs free energy (ΔG) upon binding. This fundamental parameter is composed of two distinct components: enthalpy (ΔH) and entropy (ΔS), related by the equation:

ΔG = ΔH - TΔS

-

Gibbs Free Energy (ΔG): Represents the overall binding affinity. It is logarithmically related to the association constant (Kₐ) or dissociation constant (Kₐ) (ΔG = -RTlnKₐ = RTlnKₐ). A more negative ΔG value signifies a more stable complex.[7]

-

Enthalpy (ΔH): Reflects the change in heat content of the system upon binding. A negative (exothermic) ΔH typically indicates the formation of favorable, energy-releasing interactions such as hydrogen bonds and van der Waals forces.[8]

-

Entropy (ΔS): Represents the change in the randomness or disorder of the system. A positive (favorable) ΔS is often driven by the release of ordered water molecules from the protein and ligand surfaces upon binding (the hydrophobic effect).[8]

Understanding whether a compound's affinity is driven by enthalpy or entropy provides critical insights for medicinal chemists. For instance, an entropically-driven compound might be optimized by modifying hydrophobic moieties, whereas an enthalpically-driven compound could be improved by adding or repositioning hydrogen bond donors and acceptors.

| Parameter | What It Measures | Significance in Drug Design |

| ΔG (Gibbs Free Energy) | Overall binding affinity and stability of the complex. | The primary measure of potency. Lower (more negative) is better. |

| Kₐ (Dissociation Constant) | The concentration of ligand at which 50% of the target protein is occupied. | An inverse measure of affinity (lower Kₐ = higher affinity). Directly calculable from ΔG.[7] |

| ΔH (Enthalpy) | Heat released or absorbed upon binding. | Indicates the formation or breaking of non-covalent bonds (H-bonds, van der Waals). A strong enthalpic contribution often correlates with high specificity.[9] |

| ΔS (Entropy) | Change in disorder of the system upon binding. | Often reflects changes in conformational freedom and the hydrophobic effect. Can be a powerful driver of affinity. |

| n (Stoichiometry) | The molar ratio of ligand to protein in the final complex. | Validates the binding model and ensures the protein is active and properly folded. |

Chapter 2: The Biophysical Toolkit—Methodologies for Thermodynamic and Kinetic Analysis

A multi-pronged experimental approach is essential for a robust characterization of inhibitor binding. No single technique provides the complete picture. Here we detail the protocols for three complementary, industry-standard assays.

Workflow for Comprehensive Stability Analysis

The following diagram illustrates a logical workflow for leveraging TSA, ITC, and SPR to gain a comprehensive understanding of an inhibitor's binding profile.

Caption: Principle of Isothermal Titration Calorimetry.

Experimental Protocol:

-

Sample Preparation:

-

Buffer Matching: This is the most critical step for high-quality ITC data. The inhibitor and kinase solutions must be prepared in an identical buffer stock. Causality: Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate heats of dilution, obscuring the true binding signal. Dialyze the protein against the final buffer overnight. Use this same dialysis buffer to dissolve the inhibitor.

-

Concentrations: The concentrations should be chosen based on the "c-window" (c = n * [Protein] / Kₐ), which should ideally be between 5 and 500. [10]For an unknown Kₐ, a good starting point is 20 µM kinase in the cell and 200 µM inhibitor in the syringe. [10] * Degassing: Thoroughly degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles from forming in the cell or syringe, which causes major artifacts in the data.

-

-

Instrument Setup and Titration:

-

Set the experimental temperature (e.g., 25°C).

-

Carefully load the protein solution into the sample cell (~200 µL for most instruments) and the inhibitor solution into the injection syringe (~40 µL).

-

Set the titration parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow the system to return to thermal equilibrium.

-

Perform an initial control titration of inhibitor into buffer to measure the heat of dilution, which will be subtracted from the main experiment.

-

-

Data Analysis:

-

The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.

-

Integrate the area under each peak to determine the heat change per injection.

-

Plot the integrated heat (kcal/mol) against the molar ratio of [Inhibitor]/[Kinase]. This creates the binding isotherm.

-

Fit this isotherm to a suitable binding model (e.g., a one-site independent model). The fitting algorithm will yield the key thermodynamic parameters: Kₐ (and thus Kₐ), ΔH, and the stoichiometry (n). ΔG and ΔS are then calculated from these values.

-

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique for measuring real-time binding kinetics. [11]It provides the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒff). The equilibrium dissociation constant (Kₐ) is simply the ratio of these two rates (Kₐ = kₒff / kₒₙ). While SPR does not directly measure enthalpy or entropy, it provides invaluable kinetic information that complements the thermodynamic data from ITC. A long residence time (slow kₒff) is often a highly desirable property for a drug. [12][13] Experimental Protocol:

-

Kinase Immobilization:

-

The kinase is immobilized onto the surface of a sensor chip. Amine coupling is a common method.

-

Activate a CM5 sensor chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

-

Inject the kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~5000 Response Units, RU). Expertise: The immobilization pH should be below the protein's pI to promote electrostatic pre-concentration on the negatively charged chip surface.

-

Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference channel should be prepared in the same way but without injecting the kinase, to be used for background subtraction.

-

-

Binding Analysis:

-

Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Include 1-2% DMSO to match the compound solvent.

-

Analyte Injection (Kinetic Titration): Inject a series of increasing concentrations of the NMS-P715 analog (the "analyte") over both the kinase-immobilized channel and the reference channel. A typical concentration series might span from 0.1x to 10x the expected Kₐ.

-

Each cycle consists of:

-

Association Phase: Inject the analyte for a set time (e.g., 120 seconds) to monitor the binding event (increase in RU).

-

Dissociation Phase: Flow running buffer over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the complex (decrease in RU).

-

Regeneration Step: If necessary, inject a pulse of a harsh solution (e.g., 10 mM Glycine-HCl pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

-

-

-

Data Analysis:

-

The reference channel data is subtracted from the active channel data to produce the final sensorgrams.

-

The association and dissociation phases of the sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model).

-

This fitting process yields the kₐ (in M⁻¹s⁻¹) and kₒff (in s⁻¹).

-

The Kₐ is calculated as kₒff / kₐ.

-

Chapter 3: Hypothetical Case Study—Profiling NMS-P715 Analogs

To illustrate the power of this integrated approach, consider a hypothetical scenario where we are profiling three NMS-P715 analogs against the primary target, MPS1, and a key off-target kinase, Kinase X.

-

Analog 1 (NMS-A1): A potency-optimized analog.

-

Analog 2 (NMS-A2): A scaffold-hopping analog designed for a different binding mode.

-

Analog 3 (NMS-A3): An analog designed to improve solubility and pharmacokinetic properties.

Table 1: TSA Screening Results

| Compound | Target Kinase | Tₘ (°C) | ΔTₘ (°C) | Interpretation |

| DMSO (Control) | MPS1 | 42.5 | - | Baseline |

| NMS-P715 | MPS1 | 50.5 | +8.0 | Strong, stabilizing binding |

| NMS-A1 | MPS1 | 51.5 | +9.0 | Strongest stabilization |

| NMS-A2 | MPS1 | 47.5 | +5.0 | Moderate stabilization |

| NMS-A3 | MPS1 | 49.0 | +6.5 | Good stabilization |

| DMSO (Control) | Kinase X | 48.0 | - | Baseline |

| NMS-P715 | Kinase X | 48.2 | +0.2 | No significant binding |

| NMS-A1 | Kinase X | 50.0 | +2.0 | Off-target binding detected |

| NMS-A2 | Kinase X | 48.1 | +0.1 | No significant binding |

| NMS-A3 | Kinase X | 48.3 | +0.3 | No significant binding |

Table 2: Integrated ITC and SPR Data for MPS1 Binding

| Compound | Kₐ (nM) (from SPR) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | kₒₙ (10⁵ M⁻¹s⁻¹) | kₒff (10⁻⁴ s⁻¹) | Residence Time (1/kₒff) |

| NMS-P715 | 180 | -9.2 | -11.0 | +1.8 | 2.5 | 45.0 | ~37 min |

| NMS-A1 | 50 | -9.9 | -12.5 | +2.6 | 3.0 | 15.0 | ~111 min |

| NMS-A2 | 250 | -9.0 | -6.0 | -3.0 | 1.0 | 25.0 | ~67 min |

| NMS-A3 | 200 | -9.1 | -10.5 | +1.4 | 2.2 | 44.0 | ~38 min |

Data Interpretation and Scientific Rationale:

-

NMS-A1: This analog achieved higher affinity (lower Kₐ) for MPS1. The ITC data reveals this improvement is strongly enthalpically driven (ΔH of -12.5 vs -11.0 kcal/mol for the parent), suggesting it forms stronger or more numerous hydrogen bonds in the active site. However, this optimization came at the cost of selectivity (as seen in TSA). The SPR data shows a significantly slower off-rate (kₒff), leading to a longer residence time, a potentially beneficial property.

-

NMS-A2: This analog has slightly weaker affinity. The thermodynamic signature is revealing: it is entropically driven (favorable -TΔS of -3.0 kcal/mol). This suggests its binding is likely dominated by the hydrophobic effect, displacing many ordered water molecules. This distinct mechanism explains its different selectivity profile. While its affinity is lower, its novel binding mode could be a starting point for a new chemical series.

-

NMS-A3: This analog maintains a similar affinity and thermodynamic profile to the parent compound, NMS-P715. It is enthalpically driven , with a similar kinetic profile. The key success here is that the modifications made to improve physicochemical properties did not disrupt the core thermodynamic signature of binding, making it a promising candidate for further development.

Conclusion

The thermodynamic and kinetic profiling of inhibitor-kinase interactions is an indispensable component of modern drug discovery. By moving beyond simple IC₅₀ measurements and employing a suite of biophysical techniques including TSA, ITC, and SPR, research teams can gain a profound understanding of the molecular forces governing their compounds' behavior. This detailed knowledge of binding signatures—whether interactions are driven by enthalpy or entropy, and whether they are characterized by rapid or slow kinetics—empowers medicinal chemists to make rational, data-driven decisions. This integrated approach de-risks projects, accelerates the optimization cycle, and ultimately paves the way for the development of safer, more selective, and more effective kinase inhibitors for therapeutic intervention.

References

-

Colombo, R., et al. (2010). Targeting the Mitotic Checkpoint for Cancer Therapy with NMS-P715, an Inhibitor of MPS1 Kinase. Cancer Research, 70(24), 10255–10264. Available at: [Link]

-

ResearchGate. (n.d.). NMS-P715 is a selective ATP-competitor MPS1 kinase inhibitor. Retrieved from [Link]

-

Whittaker, S. R., et al. (2017). Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715. PLoS ONE, 12(4), e0176028. Available at: [Link]

-

Abe, Y., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 457, 43-50. Available at: [Link]

-

Lo, Y-C., et al. (2013). A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4. PLoS ONE, 8(12), e81504. Available at: [Link]

-

Cheng, A. C., et al. (2010). Analysis of kinase inhibitor selectivity using a thermodynamics-based partition index. Journal of Medicinal Chemistry, 53(11), 4512-4520. Available at: [Link]

-

National Institutes of Health. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Methods in Molecular Biology, 1799, 29-51. Available at: [Link]

-

Cheng, A. C., et al. (2010). Analysis of kinase inhibitor selectivity using a thermodynamics-based partition index. Journal of Medicinal Chemistry, 53(11), 4512-4520. Available at: [Link]

-

Navratilova, I., & Hopkins, A. L. (2009). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 384(1), 125-135. Available at: [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

-

EUbOPEN. (2020). Thermal Shift Assay for screening inhibitors. Available at: [Link]

-

ResearchGate. (n.d.). Thermodynamic parameters of binding 1 and 2 with kinases. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Retrieved from [Link]

-

Dederer, V., et al. (2023). LRRK2 thermal shift assay. protocols.io. Available at: [Link]

-

ACS Publications. (2024). DFDD: A Cloud-Ready Tool for Distance-Guided Fully Dynamic Docking in Host–Guest Complexation. Journal of Chemical Information and Modeling. Available at: [Link]

-

Bradshaw, J. M., et al. (2015). Prolonged and tunable residence time using reversible covalent kinase inhibitors. Nature Chemical Biology, 11(7), 525-531. Available at: [Link]

-

Vieth, M., et al. (2004). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1697(1-2), 213-224. Available at: [Link]

-

ResearchGate. (n.d.). Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. Retrieved from [Link]

-

National Institutes of Health. (2022). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. Journal of Visualized Experiments, (186). Available at: [Link]

-

TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

-

The Animated Biologist. (2023, September 14). Biochemical binding thermodynamics - Kd, Ka, and their interpretation [Video]. YouTube. Available at: [Link]

-

Royal Society of Chemistry. (2020). Advances in covalent kinase inhibitors. Chemical Society Reviews, 49(12), 3866-3919. Available at: [Link]

-

National Institutes of Health. (2014). Determination of the Kinetics and Thermodynamics of Ligand Binding to a Specific Inactive Conformation in Protein Kinases. Methods in Molecular Biology, 1177, 149-160. Available at: [Link]

-

MDPI. (2023). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. International Journal of Molecular Sciences, 24(12), 10304. Available at: [Link]

-

ResearchGate. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

-

Sci-Hub. (n.d.). Sci-Hub. Retrieved from [Link]

Sources

- 1. NMS-P715 | Kinesin | Casein Kinase | MELK | MAPK | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Targeting the mitotic checkpoint for cancer therapy with NMS-P715, an inhibitor of MPS1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Selective inhibition of pancreatic ductal adenocarcinoma cell growth by the mitotic MPS1 kinase inhibitor NMS-P715 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bioradiations.com [bioradiations.com]

Off-Target Kinase Selectivity Profile of NMS-P715 Derivatives

Executive Summary

The inhibition of MPS1 (TTK) kinase represents a high-stakes therapeutic strategy for inducing lethal aneuploidy in cancer cells. NMS-P715 stands as the optimized lead compound within the pyrazolo[4,3-h]quinazoline scaffold class. Unlike non-selective mitotic inhibitors (e.g., taxanes), NMS-P715 drives cells through mitosis prematurely by disabling the Spindle Assembly Checkpoint (SAC) .[1]

This guide analyzes the kinase selectivity profile of NMS-P715 and its structural derivatives.[1] It details the Structure-Activity Relationship (SAR) that segregates MPS1 efficacy from toxic off-target effects (specifically CDK2 and Aurora B) and provides validated protocols for reproducing these selectivity assays.

The Parent Scaffold: Pyrazolo[4,3-h]quinazoline[1][2]

To understand the selectivity of NMS-P715 derivatives, one must first deconstruct the binding mode of the parent scaffold. NMS-P715 is an ATP-competitive inhibitor .[1][2][3][4]

Structural Determinants of Selectivity

The high selectivity of NMS-P715 (IC

-

The Hinge Binder: The pyrazoloquinazoline core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

-

The Selectivity Filter (Side Chains):

-

C8-Position (Aniline moiety): The ortho-trifluoromethoxy group (–OCF

) is critical. It forces the aniline ring to twist, filling a hydrophobic pocket unique to MPS1. This steric clash prevents binding to kinases with smaller "gatekeeper" residues or restricted pockets (e.g., CDKs). -

Solubilizing Tail: The 1-methylpiperidin-4-ylcarbamoyl group improves solubility and pharmacokinetic properties but also contributes to the "residence time" within the pocket.

-

Mechanism of Action (SAC Override)

The following diagram illustrates the critical intervention point of NMS-P715 within the mitotic signaling cascade.

Figure 1: Mechanism of Action. NMS-P715 inhibits MPS1, preventing MCC formation.[4] This releases the APC/C complex, causing premature anaphase onset despite unattached kinetochores (SAC Override).

Off-Target Kinase Selectivity Profile

The primary challenge in developing MPS1 inhibitors is cross-reactivity with Cyclin-Dependent Kinases (CDKs) and Aurora Kinases , which share similar ATP-binding pocket topologies.

Quantitative Selectivity Data

NMS-P715 exhibits a remarkably clean profile. In a panel of 60+ representative kinases, significant inhibition was observed only for three off-targets at high micromolar concentrations.

Table 1: NMS-P715 Selectivity Profile (Biochemical Assay)

| Kinase Target | IC | Selectivity Fold (vs. MPS1) | Clinical Relevance |

| MPS1 (TTK) | 0.182 | 1x | Primary Target (SAC Inhibition) |

| CK2 (Casein Kinase 2) | 5.70 | >31x | Cell survival/DNA repair (Minor off-target) |

| MELK | 6.01 | >33x | Stem cell maintenance (Minor off-target) |